molecular formula C19H15BrN2O5 B303124 5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

Cat. No. B303124
M. Wt: 431.2 g/mol
InChI Key: RRJVXQHKUQSYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid, also known as BRD4 inhibitor, is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid involves the inhibition of the BET family of proteins, which bind to acetylated histones and regulate gene expression. By inhibiting the activity of BET proteins, 5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid can suppress the expression of oncogenes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid has been found to have anti-cancer effects in various types of cancer cells, including leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid in lab experiments is its specificity for the BET family of proteins, which allows for targeted inhibition of gene expression. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the use of 5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid in scientific research. One potential direction is the development of more potent and selective BET inhibitors with fewer side effects. Another direction is the investigation of the potential use of BET inhibitors in combination with other anti-cancer therapies to enhance their efficacy. Additionally, the use of BET inhibitors in non-cancer diseases, such as inflammatory and autoimmune disorders, could also be explored.

Synthesis Methods

The synthesis method for 5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid involves the reaction of 5-bromoanthranilic acid with propionyl chloride, followed by treatment with oxalyl chloride and N-methylformamide. The resulting product is then treated with a solution of 1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindole-5-carboxylic acid in dichloromethane to yield the final product.

Scientific Research Applications

5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid has shown potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer effects by suppressing the expression of oncogenes and inducing apoptosis in cancer cells.

properties

Product Name

5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

5-bromo-2-[(1,3-dioxo-2-propylisoindole-5-carbonyl)amino]benzoic acid

InChI

InChI=1S/C19H15BrN2O5/c1-2-7-22-17(24)12-5-3-10(8-13(12)18(22)25)16(23)21-15-6-4-11(20)9-14(15)19(26)27/h3-6,8-9H,2,7H2,1H3,(H,21,23)(H,26,27)

InChI Key

RRJVXQHKUQSYGY-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)O

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)O

Origin of Product

United States

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